molecular formula C14H16O3 B1323792 cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-10-7

cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323792
CAS No.: 732252-10-7
M. Wt: 232.27 g/mol
InChI Key: GBQHZBPGJTZDLC-NWDGAFQWSA-N
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Description

Structural and Functional Comparisons

Compound Substituents Biological Relevance logP*
cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid 4-Methylbenzoyl, COOH Enzyme inhibition 2.1
cis-3-Carbomethoxycyclopentane-1-carboxylic acid Methoxycarbonyl, COOH Synthetic intermediate 1.8
trans-2-Benzoylcyclopentane-1-carboxylic acid Benzoyl (trans), COOH Chiral ligand 2.3

*Calculated using PubChem data.

Key Differences:

  • Steric Effects : The 4-methyl group in the benzoyl moiety increases lipophilicity compared to unsubstituted analogs.
  • Hydrogen Bonding : The carboxylic acid group enhances solubility in polar solvents, unlike ester derivatives.
  • Stereochemical Influence : cis-Isomers exhibit distinct dipole moments and crystal packing compared to trans-isomers.

Reactivity Trends:

  • Carboxylic acid : Participates in salt formation and amidation.
  • Benzoyl group : Undergoes electrophilic substitution (e.g., nitration) at the para position.

Properties

IUPAC Name

(1R,3S)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHZBPGJTZDLC-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation on Cyclopentane Derivatives

One of the primary methods to introduce the 4-methylbenzoyl group onto the cyclopentane ring is via Friedel-Crafts acylation . This classical electrophilic aromatic substitution reaction uses an acid chloride (4-methylbenzoyl chloride) and a Lewis acid catalyst (e.g., AlCl3) to acylate a cyclopentane derivative that contains a suitable leaving group or activated position.

  • Procedure:

    • Starting from cyclopentane-1-carboxylic acid or its derivatives, the ring is activated or functionalized to allow regioselective acylation at the 3-position.
    • The reaction is carried out under anhydrous conditions with controlled temperature to favor the cis isomer formation.
    • Post-reaction workup includes hydrolysis and purification steps to isolate the cis-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid.
  • Advantages:

    • Straightforward and scalable.
    • High regioselectivity when conditions are optimized.
  • Limitations:

    • Requires careful control to avoid polyacylation or rearrangements.
    • Stereoselectivity depends on substrate conformation and reaction conditions.

Stereoselective Synthesis via Cyclopentane Derivative Functionalization

Another approach involves the stereoselective functionalization of pre-formed cyclopentane derivatives bearing carboxylic acid groups:

  • Starting from ethyl 2-oxocyclopentanecarboxylate or similar cyclopentanone derivatives, stereoselective reduction or substitution reactions are employed to install the 4-methylbenzoyl group at the 3-position with cis stereochemistry.

  • Hydrogenation and Catalytic Reduction:

    • Palladium on carbon (Pd/C) catalyzed hydrogenation under mild conditions can be used to reduce intermediates selectively, preserving stereochemistry.
    • This method has been reported in related cyclopentane amino acid derivatives synthesis, which can be adapted for the target compound.
  • Key Steps:

    • Formation of keto or halogenated intermediates at the 3-position.
    • Nucleophilic substitution or addition of 4-methylbenzoyl moiety.
    • Controlled reduction to achieve cis stereochemistry.
  • Research Findings:

    • NMR and chiral HPLC analyses confirm the stereochemical purity of the cis isomer.
    • Yields vary depending on the precursor and reaction conditions but can reach up to 40% from ethyl 2-oxocyclopentanecarboxylate derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Stereoselectivity Yield Range (%) Notes
Friedel-Crafts Acylation Cyclopentane-1-carboxylic acid derivatives 4-Methylbenzoyl chloride, AlCl3 Moderate to High 30–50 Requires strict control to favor cis isomer
Stereoselective Functionalization Ethyl 2-oxocyclopentanecarboxylate Pd/C, H2, 4-methylbenzoyl reagents High Up to 40 Confirmed by NMR and chiral analysis
Lactam Intermediate Route γ-Lactam derivatives Halogenation agents, rearrangement catalysts Variable 20–35 Multi-step, complex but stereoselective

Research Findings and Analytical Techniques

  • Stereochemical Confirmation:

    • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is used to confirm the cis configuration by analyzing coupling constants and chemical shifts.
    • Chiral High-Performance Liquid Chromatography (HPLC) and optical rotation measurements provide enantiomeric purity data.
  • Purification:

    • Crystallization and chromatographic techniques are employed to isolate the pure cis isomer.
    • Washing with cold acetone and recrystallization from suitable solvents enhance purity.
  • Scalability:

    • The Friedel-Crafts method and stereoselective functionalization have been demonstrated on gram to multi-gram scales, indicating potential for industrial application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzophenone.

    Reduction: Formation of 4-methylbenzyl alcohol or cyclopentanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), enzymes that play critical roles in cell signaling and regulation. Inhibiting PTPs can be beneficial in treating diseases such as diabetes, obesity, and certain cancers. Research indicates that derivatives of this compound can selectively inhibit specific PTP isoforms, leading to enhanced phosphorylation of receptor tyrosine kinases, which are crucial in cancer progression .

Synthesis and Medicinal Chemistry

Cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical modifications makes it a versatile building block in medicinal chemistry. For instance, it can be used to synthesize cyclic peptides or other complex organic molecules through solid-phase peptide synthesis techniques .

Imaging Agents

Recent studies have explored the use of cyclopentane derivatives as positron emission tomography (PET) imaging agents. The structural characteristics of this compound may allow it to be labeled with radioactive isotopes for enhanced imaging capabilities in detecting tumors . This application is particularly relevant for glioma and metastatic brain cancer detection.

Case Studies

StudyApplicationFindings
Goodman et al. (2021)PET ImagingDemonstrated effective tumor-to-brain tissue ratios using fluorinated derivatives based on cyclopentane structures, suggesting potential for this compound derivatives .
Patent Analysis (2010)PTP InhibitionReported selective inhibition of TC-PTP isoforms, showing therapeutic promise for diseases like type 2 diabetes and rheumatoid arthritis .
Synthesis Research (1976)Organic SynthesisEstablished methods for synthesizing cyclic peptides using substituted benzyl esters derived from compounds like this compound .

Mechanism of Action

The mechanism of action of cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-30-1)

  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : 248.27 g/mol
  • Key Differences :
    • The 4-methoxy group replaces the methyl group on the benzoyl ring, increasing polarity due to the electron-donating methoxy (-OCH₃) substituent.
    • Higher predicted density (1.229 g/cm³) and boiling point (451.1°C) compared to the methyl analog, likely due to enhanced intermolecular hydrogen bonding from the methoxy group .
    • Acidity : Predicted pKa of 4.50, slightly lower than typical carboxylic acids, suggesting moderate solubility in aqueous environments .

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-98-1)

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Key Differences :
    • Features two methyl groups at positions 2 and 4 on the benzoyl ring, increasing steric hindrance and lipophilicity (LogP: 2.99) compared to the single methyl substituent in the target compound.
    • Reduced polarity may enhance membrane permeability but decrease aqueous solubility .

Ring Size Variations: Cyclopentane vs. Cyclohexane

cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid (CAS: 735269-70-2)

  • Molecular Formula : C₁₆H₂₀O₃
  • Molecular Weight : 260.33 g/mol
  • Larger molecular weight and surface area may reduce diffusion rates compared to cyclopentane analogs .

Positional Isomerism

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732253-47-3)

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.30 g/mol
  • Key Differences :
    • The benzoyl group is at position 2 instead of 3, altering the spatial arrangement of functional groups. This could affect hydrogen-bonding patterns and steric interactions in biological systems .

Functional Group Replacements

cis-3-(4-Trifluoromethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 733740-47-1)

  • Molecular Formula : C₁₅H₁₅F₃O₃
  • Molecular Weight : 300.28 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability, making this analog resistant to oxidative degradation.
    • Higher molecular weight and hydrophobicity (LogP: ~3.5 predicted) compared to the methyl derivative .

Environmental and Metabolic Analogs

cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane Carboxylic Acid

  • Role : A urinary metabolite of deltamethrin, a pyrethroid insecticide.
  • Key Differences :
    • Contains a cyclopropane ring and brominated vinyl group, leading to distinct degradation pathways.
    • Detected in human urine at trace levels (geometric mean: 0.39 µg/L), highlighting its environmental persistence .

Research Implications

  • Drug Design : The 4-trifluoromethyl analog’s stability makes it a candidate for prolonged pharmacological activity, while the methoxy derivative’s polarity may improve solubility for aqueous formulations .
  • Toxicology : Pyrethroid metabolites like cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid underscore the importance of monitoring environmental degradation products .
  • Synthetic Utility : Positional isomers (e.g., 2 vs. 3 substitution) offer routes to fine-tune molecular interactions in catalysis or receptor binding .

Biological Activity

Cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring with a carboxylic acid group and a 4-methylbenzoyl substituent. Its molecular formula is C15H18O3C_{15}H_{18}O_3 with a molecular weight of approximately 246.30 g/mol. The presence of the carboxylic acid enhances its solubility and reactivity, which may facilitate interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against Gram-positive bacteria, suggesting potential use in treating bacterial infections. For example, a study reported that derivatives of similar compounds demonstrated minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that treatment with the compound reduces the expression of these cytokines in macrophage cell lines .

The mechanism of action involves binding to specific enzymes or receptors, which modulates their activity. The compound's interaction with cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects, as COX inhibitors are well-known for their role in reducing inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study AAntimicrobial activityShowed significant inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study BAnti-inflammatory effectsDemonstrated reduced levels of inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent.
Study CSynthesis and structureProvided insights into the structural features that enhance biological activity, emphasizing the importance of the carboxylic acid moiety .

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

  • In vivo studies : To assess the efficacy and safety profile in animal models.
  • Structure-activity relationship (SAR) : To identify modifications that enhance potency and selectivity against specific targets.
  • Clinical applications : Investigating its potential as a lead compound for drug development in treating infections or inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for cis-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclopentane ring functionalization followed by regioselective acylation. A common approach includes:

Cyclopentane Precursor Preparation : Start with cyclopentane-1-carboxylic acid derivatives. For example, ester-protected intermediates (e.g., methoxycarbonyl groups) are synthesized to enhance solubility and reactivity .

Friedel-Crafts Acylation : Introduce the 4-methylbenzoyl group using AlCl₃ or similar Lewis acids under anhydrous conditions. Control reaction temperature (0–25°C) to minimize side reactions .

Hydrolysis : Convert ester groups to carboxylic acids using NaOH or LiOH in aqueous THF/MeOH. Monitor reaction progress via TLC or HPLC to ensure complete deprotection .
Key Considerations : Stereochemical control is critical; chiral chromatography (e.g., using Chiralpak® columns) may be required to isolate the cis isomer .

Basic: How should researchers characterize the purity and stereochemistry of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) and acyl group integration .
  • Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol gradients to resolve enantiomers and verify cis configuration .
  • LCMS : Confirm molecular weight (e.g., m/z 252.69 [M+H]⁺) and detect impurities. Retention time consistency (e.g., ~1.03 minutes under specific conditions) aids in purity assessment .
  • X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with a chiral resolving agent .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid :
    • Skin Contact : Rinse immediately with water for 15 minutes; consult a physician if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced: How does stereochemistry influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Reactivity : The cis configuration imposes spatial constraints, affecting nucleophilic attack sites. For example, the proximity of the carboxylic acid and benzoyl groups may stabilize transition states in esterification .
  • Biological Activity : Stereochemistry impacts binding to enzymes or receptors. Conduct comparative assays using cis vs. trans isomers. For instance, enzymatic hydrolysis rates may differ by >50% due to steric hindrance .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict interaction energies with target proteins. Compare with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How can researchers design studies to investigate environmental degradation or metabolic pathways?

Methodological Answer:

  • Degradation Studies :
    • Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products via LCMS (e.g., looking for hydroxylated or cleaved derivatives) .
    • Biodegradation : Use soil or microbial cultures (e.g., Pseudomonas spp.) under aerobic conditions. Quantify residual compound via HPLC and identify metabolites .
  • Metabolite Detection :
    • Urinary Biomarkers : Employ SPE cartridges for sample cleanup, followed by UPLC-MS/MS. Detection limits as low as 0.1 µg/L are achievable, similar to deltamethrin metabolite analyses .

Advanced: What strategies resolve contradictions in reported LogP values or bioactivity data?

Methodological Answer:

  • LogP Discrepancies :
    • Experimental Validation : Use shake-flask method (octanol/water partitioning) with UV detection. Reported LogP = 3.02 may vary with pH; test at physiological pH (7.4) and acidic conditions (pH 2.0).
    • Computational Tools : Compare results from software (e.g., ChemAxon, ACD/Labs) to identify outliers .
  • Bioactivity Variability :
    • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3). Address batch-to-batch variability by characterizing purity (>97% via HPLC) .

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